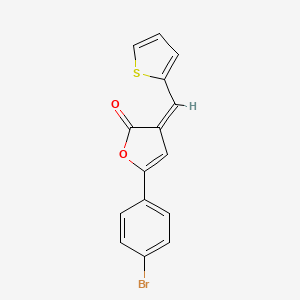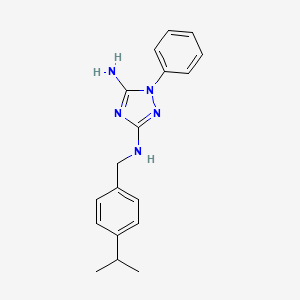![molecular formula C13H14N2O3 B5768017 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
1-[3-(2-nitrophenyl)acryloyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-nitrophenyl)acryloyl]pyrrolidine, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a pyrrolidine-based molecule that contains a nitrophenyl group and an acryloyl group. This compound has been extensively studied for its potential use in drug discovery, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is not fully understood. However, it has been suggested that 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine may exert its biological activity through the inhibition of various enzymes or by interacting with cellular membranes.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been reported to exhibit fluorescent properties, making it useful for imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been reported to exhibit high purity, which is important for the reproducibility of experiments. However, one limitation of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine. One direction is the further study of its potential use in drug discovery. Specifically, the development of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine-based compounds with improved efficacy and lower toxicity is an area of interest. Additionally, the use of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine in materials science and imaging applications is an area that warrants further investigation. Finally, the elucidation of the mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is an area that requires further research.
Conclusion:
In conclusion, 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is a pyrrolidine-based molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been extensively studied for its potential use in drug discovery, organic synthesis, and materials science. While the mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is not fully understood, it has been reported to exhibit various biochemical and physiological effects. The ease of synthesis and high purity of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine make it an attractive compound for use in lab experiments. Finally, there are several future directions for the research on 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine, including the further study of its potential use in drug discovery, materials science, and imaging applications.
Méthodes De Synthèse
The synthesis of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine can be achieved through various methods, including the condensation of 2-nitrobenzaldehyde with pyrrolidine-2-carboxylic acid, followed by the reaction with acryloyl chloride. Another method involves the reaction of 2-nitrobenzaldehyde with pyrrolidine, followed by the reaction with acryloyl chloride. Both methods have been reported to yield 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine with high purity.
Applications De Recherche Scientifique
1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been used as a building block in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
(E)-3-(2-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-9-3-4-10-14)8-7-11-5-1-2-6-12(11)15(17)18/h1-2,5-8H,3-4,9-10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLNJTJBMYNOHD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

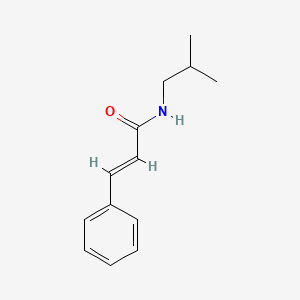
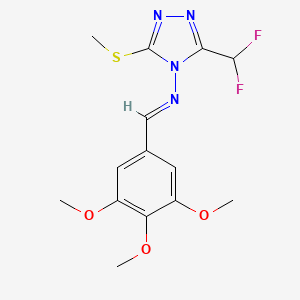
![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)

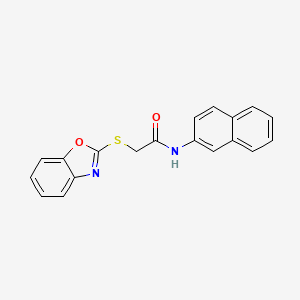
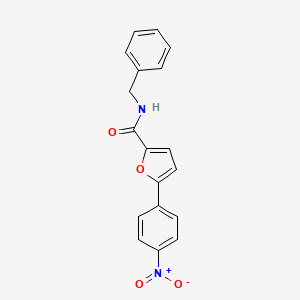
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)
![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)

